molecular formula C10H14O B2564387 (+)-Pinocarvone CAS No. 1609196-40-8

(+)-Pinocarvone

Cat. No. B2564387
M. Wt: 150.221
InChI Key: TZDMGBLPGZXHJI-SFYZADRCSA-N
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Description

This would typically include the compound’s IUPAC name, common names, and its role or uses in various industries or research.



Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atoms, bonds, and the spatial arrangement of atoms.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity with other substances, and the products formed.



Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).


Scientific Research Applications

  • Molecular Conformation Studies : (+)-Pinocarvone, along with related compounds such as β-pinene and pinocarveols, has been studied for its molecular conformation. These studies have provided insights into the shapes and structures of these molecules, which are essential for understanding their chemical properties and potential applications (Abraham et al., 1973).

  • Chiral Compound Analysis : Research on (+)-Pinocarvone has contributed to understanding the absolute configurations of certain chiral compounds. These findings are crucial in the field of stereochemistry and for applications involving specific molecular orientations (Katsuhara, 1968).

  • Synthesis of Natural Products : (+)-Pinocarvone has been used in the synthesis of natural products like aritasone. This research has implications for the synthesis of complex organic compounds and understanding of natural biosynthetic pathways (Uroos et al., 2017).

  • Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis experiments, leading to the development of chiral nopinane-annelated pyridines. Such studies advance the methods of synthesizing complex organic molecules (Vasilyev et al., 2014).

  • Analysis in Essential Oils : (+)-Pinocarvone has been identified in the essential oils of various plants, such as Chamaemelum fuscatum. Understanding its presence and concentration in these oils contributes to the study of plant chemistry and potential applications in aromatherapy and natural medicine (Fernández-Cervantes et al., 2019).

  • Dehydrogenation Studies : The dehydrogenation of pinocarveol to pinocarvone has been studied, providing insights into chemical reaction mechanisms and potential industrial applications for the transformation of similar organic compounds (Gliński et al., 1995).

Safety And Hazards

This involves understanding the safety measures needed when handling the compound, its toxicity levels, and any potential hazards associated with its use.


Future Directions

This could involve exploring current research trends related to the compound, potential future applications, and areas of interest for further study.


I hope this general approach helps you in your research. If you have specific questions about “(+)-Pinocarvone” or any other compound, feel free to ask!


properties

IUPAC Name

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDMGBLPGZXHJI-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=C)C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one

Citations

For This Compound
6,170
Citations
H Miyaji, K Satoh, M Kamigaito - … Chemie International Edition, 2016 - Wiley Online Library
… (pinocarvone-b-BA-b-pinocarvone) polymers with poly(pinocarvone) segments with different block lengths obtained at various conversions of pinocarvone in the RAFT polymerization. …
Number of citations: 79 onlinelibrary.wiley.com
M Uroos, P Pitt, LM Harwood, W Lewis… - Organic & …, 2017 - pubs.rsc.org
This paper describes a total synthesis of the terpene-derived natural product aritasone via the hetero-Diels–Alder [4 + 2] cyclodimerisation of pinocarvove, which represents the …
Number of citations: 14 pubs.rsc.org
MC Carreiras, B Rodríguez, RE López-Garcia… - Phytochemistry, 1987 - Elsevier
… From the aerial parts of this species we have isolated large amounts of the monoterpene d-pinocarvone (1, 0.74 % on dry plant) [2] and ursolic acid (1.42 %), besides minor …
Number of citations: 22 www.sciencedirect.com
RJ Abraham, MA Cooper, H Indyk… - Organic Magnetic …, 1973 - Wiley Online Library
The proton magnetic resonance spectra of β‐pinene pinocarvone and the cis‐ and trans‐pinocarveols have been completely assigned at 220 and 300 MHz. On the basis of the proton‐…
J Katsuhara - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
… diastereomeric pinocarvone oxides, the separation of the diastereomeric pinocarvone oxides … of the absolute configuration of the pinocarvone oxides by means of unequivocal chemical …
Number of citations: 9 www.journal.csj.jp
M Mazzega, F Fabris, S Cossu, O De Lucchi… - Tetrahedron, 1999 - Elsevier
… for two reasons: pinocarvone 25 does not possess the isopropenyl function and associated reactivity, and also lacks a position which may undergo ydeprotonation. Pinocarvone 25 is …
Number of citations: 22 www.sciencedirect.com
YP Ustimenko, AM Agafontsev, VY Komarov… - Mendeleev …, 2018 - Elsevier
Chiral 1H-pyrazolo[3,4-b]pyridines fused with nopinane frame were obtained by FeCl 3 -catalyzed assembling of pinocarvone oxime and 1-aryl-1H-pyrazol-5-amines. Chemical …
Number of citations: 13 www.sciencedirect.com
K Jaimand, MB Rezaee - Journal of Essential Oil Research, 2005 - Taylor & Francis
The volatile constituents of Tanacetum balsamita L. ssp. balsamitoides (Schultz-Bip.) Grierson were isolated by hydrodistillation and analyzed by GC and GC/MS. The major constituents …
Number of citations: 45 www.tandfonline.com
GHS Rosa, TIS Santos, TJ Brocksom… - Reaction Chemistry & …, 2023 - pubs.rsc.org
In this study, the continuous photooxygenation reactions of (+) and (−)-α-pinenes are described. The corresponding hydroperoxides were continuously processed under mild conditions …
Number of citations: 2 pubs.rsc.org
ES Vasilyev, AM Agafontsev… - Synthetic …, 2014 - Taylor & Francis
Reaction of pinocarvone oxime with enamines and FeCl 3 or CuCl 2 resulted in annulation of nopinane carbon frame with pyridine and regioselective formation of chiral nopinane-…
Number of citations: 22 www.tandfonline.com

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